Phenol, 2,2'-(cyclohexylmethylene)bis[4,6-dimethyl-
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Overview
Description
Phenol, 2,2’-(cyclohexylmethylene)bis[4,6-dimethyl-] is an organic compound with the molecular formula C23H30O2 . This compound is characterized by the presence of two phenol groups connected by a cyclohexylmethylene bridge, with additional methyl groups at the 4 and 6 positions on each phenol ring . It is known for its antioxidant properties and is used in various industrial applications .
Preparation Methods
The synthesis of Phenol, 2,2’-(cyclohexylmethylene)bis[4,6-dimethyl-] typically involves the reaction of 2,4-dimethylphenol with cyclohexanone under acidic conditions . The reaction proceeds through the formation of a cyclohexylmethylene intermediate, which then reacts with another molecule of 2,4-dimethylphenol to form the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Phenol, 2,2’-(cyclohexylmethylene)bis[4,6-dimethyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phenol groups to cyclohexanol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenol, 2,2’-(cyclohexylmethylene)bis[4,6-dimethyl-] has several scientific research applications:
Mechanism of Action
The antioxidant effect of Phenol, 2,2’-(cyclohexylmethylene)bis[4,6-dimethyl-] is primarily due to its ability to donate hydrogen atoms from the phenol groups, neutralizing free radicals and preventing oxidative damage . The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause cellular damage . The pathways involved in its action include the scavenging of free radicals and the inhibition of oxidative chain reactions .
Comparison with Similar Compounds
Phenol, 2,2’-(cyclohexylmethylene)bis[4,6-dimethyl-] can be compared with other similar compounds such as:
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): This compound also has antioxidant properties but differs in the substituents on the phenol rings.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Similar in structure but with different alkyl groups, affecting its reactivity and applications.
The uniqueness of Phenol, 2,2’-(cyclohexylmethylene)bis[4,6-dimethyl-] lies in its specific structure, which provides a balance of steric hindrance and reactivity, making it particularly effective as an antioxidant .
Properties
CAS No. |
452081-72-0 |
---|---|
Molecular Formula |
C23H30O2 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2-[cyclohexyl-(2-hydroxy-3,5-dimethylphenyl)methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C23H30O2/c1-14-10-16(3)22(24)19(12-14)21(18-8-6-5-7-9-18)20-13-15(2)11-17(4)23(20)25/h10-13,18,21,24-25H,5-9H2,1-4H3 |
InChI Key |
DGRIDFGUGOEKPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C2CCCCC2)C3=CC(=CC(=C3O)C)C)O)C |
Origin of Product |
United States |
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